molecular formula C16H13N5O2 B5991975 7-(2-methoxyphenyl)-8-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one

7-(2-methoxyphenyl)-8-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one

Cat. No.: B5991975
M. Wt: 307.31 g/mol
InChI Key: OYXKSINKNSWDHL-UHFFFAOYSA-N
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Description

7-(2-Methoxyphenyl)-8-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is a heterocyclic compound featuring a fused pyrido-triazolopyrimidinone core. The 2-methoxyphenyl substituent at the 7-position and the methyl group at the 8-position are critical to its structural and electronic properties.

Properties

IUPAC Name

11-(2-methoxyphenyl)-12-methyl-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N5O2/c1-10-7-13-11(8-17-16-18-9-19-21(13)16)15(22)20(10)12-5-3-4-6-14(12)23-2/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYXKSINKNSWDHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=NC3=NC=NN23)C(=O)N1C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of 7-(2-methoxyphenyl)-8-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one can be contextualized through comparisons with related triazolopyrimidinone derivatives. Below is a detailed analysis:

Substituent Effects on Pharmacological Activity

  • The hexyl chain may improve lipid solubility, favoring membrane penetration .
  • ZINC13124456 () : (E)-5-Methyl-7-phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one
    • Lacks the pyrido-fused ring but shares the 7-aryl and 8-methyl substituents. Its Chemgauss4 score (-10.07) suggests moderate binding affinity, likely influenced by the phenyl group’s planar geometry .

Core Structure Modifications

  • Benzo[h]chromeno-triazolopyrimidines (): Feature an extended fused benzo-chromeno system, increasing molecular rigidity and surface area. This enhances stacking interactions but may reduce solubility .
  • Pyrido[4,3-d] vs. Pyrido[3,4-e] cores (): The pyrido[4,3-d] isomer in 7-(3-(dimethylamino)propyl)-9-(4-methoxyphenyl)-2-methylpyrido[4,3-d]triazolo[1,5-a]pyrimidin-8(7H)-one shifts the nitrogen positioning, affecting hydrogen-bonding patterns and steric accessibility .

Electronic and Steric Profiles

  • Electron-withdrawing groups () : Derivatives like 7-(4-nitrophenyl)pyrido[3,4-e]triazolo[1,5-a]pyrimidin-6(7H)-one exhibit reduced electron density at the 7-position, which may enhance electrophilic reactivity or stabilize charge-transfer complexes .
  • Methoxy vs. Trifluoromethyl () : The 2-methoxyphenyl group in the target compound donates electrons via resonance, contrasting with the electron-withdrawing trifluoromethyl group in 7-[2-(trifluoromethyl)phenyl]pyrido[3,4-e]triazolo[1,5-a]pyrimidin-6(7H)-one. This difference could modulate binding to enzymes like glutathione-S-transferase .

Data Tables

Table 1: Structural and Functional Comparison of Selected Triazolopyrimidinones

Compound Name (Evidence ID) Core Structure Key Substituents Notable Properties/Activities
Target Compound Pyrido[3,4-e]triazolo[1,5-a]pyrimidinone 7-(2-methoxyphenyl), 8-methyl Potential enzyme inhibition (inferred)
Compound 32 (1) Triazolo[1,5-a]pyrimidinone 6-(3-chlorobenzyl), 5-hexyl Enhanced lipophilicity for membrane uptake
Compound 4 (2) Pyrimido[5,4-e]triazolo[1,5-a]pyrimidinone 5-(5-methylfuran), 7-(trimethoxybenzylidene) Improved π-π stacking and antifungal activity
ZINC13124456 (12) Triazolo[1,5-a]pyrimidinone 7-phenyl, 5-methyl Chemgauss4 score: -10.07 (moderate binding)
7-(4-Nitrophenyl) derivative (9) Pyrido[3,4-e]triazolo[1,5-a]pyrimidinone 7-(4-nitrophenyl) High electrophilicity for covalent binding

Research Findings and Implications

  • Synthetic Flexibility: The triazolopyrimidinone scaffold permits diverse substitutions, enabling fine-tuning of electronic and steric properties for targeted applications .
  • Activity Trends : Electron-donating groups (e.g., methoxy) may favor interactions with polar enzyme active sites, while electron-withdrawing groups (e.g., nitro, trifluoromethyl) enhance reactivity in electrophilic environments .
  • Structural Insights: Fused ring systems (e.g., benzo[h]chromeno, thieno) improve rigidity but may require solubility-enhancing modifications for drug development .

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